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[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine Documentation Hub

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  • Product: [(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine
  • CAS: 1267349-64-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of N-Substituted Thiazole Compounds

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of N-substituted thiazole compounds, tailored for researchers, scientists, and professionals in the field of drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of N-substituted thiazole compounds, tailored for researchers, scientists, and professionals in the field of drug development. By delving into the synthetic rationale, biological activities, and the nuanced effects of structural modifications, this document aims to serve as a valuable resource for the design and optimization of novel thiazole-based therapeutic agents.

The Thiazole Scaffold: A Privileged Core in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of a vast array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. The presence of the thiazole moiety is a key feature in numerous FDA-approved drugs, spanning a wide range of indications including antimicrobial, antiretroviral, antifungal, and antineoplastic therapies.[4][5][6] The structural versatility of the thiazole ring, particularly at the nitrogen atom and positions 2, 4, and 5, allows for extensive chemical modifications to fine-tune biological activity, selectivity, and pharmacokinetic profiles.[1]

The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons, contributes to its stability and influences its interactions with biological targets.[2][7] The nitrogen atom at position 3 can act as a hydrogen bond acceptor, while the sulfur atom at position 1 can engage in van der Waals and other non-covalent interactions. These features, combined with the planar geometry of the ring, enable thiazole derivatives to bind effectively to the active sites of enzymes and receptors.

Synthetic Strategies: Rationale and Methodologies

The synthesis of N-substituted thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone methodology. This reaction typically involves the condensation of a thioamide with an α-haloketone.[4] Variations of this method allow for the introduction of a wide range of substituents at positions 2, 4, and 5 of the thiazole ring.

Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis and its modifications remain the most prevalent methods for constructing the thiazole core. The general mechanism involves the reaction of a compound containing a thiocarbonyl group (like a thioamide or thiourea) with a compound containing a α-halocarbonyl group.

Experimental Protocol: General Hantzsch Thiazole Synthesis

  • Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.

  • Addition of Thioamide: Add the corresponding thioamide (1 equivalent) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for a specified period (typically 2-3 hours), often with a catalytic amount of an acid like HCl.[4]

  • Work-up and Purification: After cooling, the reaction mixture is typically neutralized. The resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired thiazole derivative.

The choice of starting materials directly dictates the substitution pattern of the final thiazole product, offering a high degree of control over the molecular design.

Hantzsch_Synthesis Thioamide Thioamide (R1-C(=S)NH2) Intermediate Thiazoline Intermediate Thioamide->Intermediate + AlphaHaloKetone α-Haloketone (R2-C(=O)CH2-X) AlphaHaloKetone->Intermediate + Thiazole Substituted Thiazole (Positions 2, 4, 5) Intermediate->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Structure-Activity Relationships of N-Substituted Thiazoles

The biological activity of N-substituted thiazole compounds is profoundly influenced by the nature and position of the substituents on the thiazole ring. Understanding these relationships is critical for the rational design of potent and selective therapeutic agents.

N-Substitutions: Modulating Potency and Selectivity

The substituent attached to the nitrogen atom of the thiazole ring plays a pivotal role in determining the compound's biological profile. Modifications at this position can impact binding affinity, cell permeability, and metabolic stability.

For instance, in a series of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, varying the N-alkyl substitution from methyl to ethyl, propyl, allyl, and propynyl significantly affected their cytotoxic and antimigration activities.[8] This highlights the sensitivity of the biological response to even minor changes in the N-substituent.

Substitutions at C2, C4, and C5: Fine-Tuning Biological Activity

Substitutions at the carbon atoms of the thiazole ring (C2, C4, and C5) are crucial for tailoring the compound's interaction with its biological target.

  • C2 Position: The C2 position is frequently substituted with amino, aryl, or heterocyclic groups. 2-aminothiazoles, for example, have shown promise as inhibitors of neuronal degeneration in models of Alzheimer's disease.[9] The nature of the substituent at the amino group can significantly modulate the inhibitory potency.

  • C4 and C5 Positions: Modifications at the C4 and C5 positions often influence the compound's selectivity and pharmacokinetic properties. In a study of 2-(3-pyridyl)-4,5-disubstituted thiazoles as antimicrobial agents, it was observed that increasing the size of the substituents at either position 4 or 5 led to a decrease in antimicrobial activity, suggesting a steric hindrance effect.[10]

Table 1: SAR Summary of N-Substituted Thiazoles in Different Therapeutic Areas

Therapeutic AreaKey Substituent Position(s)Favorable SubstituentsUnfavorable SubstituentsReference(s)
Anticancer (Kinase Inhibitors) N-thiazole, C2-phenyl, C4Sulfamoyl group on C2-phenylBulky groups on C4[11]
Antimicrobial C4, C5Small, electron-withdrawing groupsLarge, bulky groups[10]
Anti-inflammatory C2-amideAdamantane derivatives
Neurodegenerative Diseases C2-aminoSmall alkyl or aryl groups[9]

N-Substituted Thiazoles as Kinase Inhibitors

A significant area of research focuses on N-substituted thiazoles as inhibitors of protein kinases, which are critical targets in oncology. The thiazole scaffold serves as an excellent platform for designing potent and selective kinase inhibitors.

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several studies have reported the development of thiazole-based compounds as potent inhibitors of this pathway.[12] For example, benzothiazole derivatives containing a pyridine moiety have demonstrated significant inhibitory effects on PI3Ks and mTORC1, leading to potent antiproliferative activity against various cancer cell lines.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole_Inhibitor N-Substituted Thiazole Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Dual CDK2 and CDK9 Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been identified as potent dual inhibitors of CDK2 and CDK9.[11] Structure-guided optimization of a lead compound by introducing a thiazole core led to derivatives with nanomolar inhibitory potency and broad antitumor efficacy.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the purified kinase (e.g., CDK2/cyclin E) and its specific substrate in a kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the N-substituted thiazole test compounds in DMSO.

  • Reaction Initiation: In a 96-well plate, mix the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay, ELISA).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

N-Substituted Thiazoles as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[13][14] The SAR of these compounds is critical for designing agents that can overcome existing resistance mechanisms.

Mechanism of Action

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some thiazoles are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[15]

SAR for Enhanced Antimicrobial Potency

Studies have shown that the antimicrobial activity of thiazole derivatives can be significantly influenced by the substituents on the ring. For instance, the presence of electron-withdrawing groups at appropriate positions can enhance antibacterial activity.[16] Furthermore, the hybridization of the thiazole core with other antibacterial pharmacophores has been explored as a strategy to develop more effective agents against resistant strains like MRSA.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Serial_Dilution Prepare Serial Dilutions of Thiazole Compounds Prepare_Culture->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Conclusion and Future Directions

The N-substituted thiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The extensive body of research on their SAR provides a solid foundation for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this field will likely focus on:

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets within a disease pathway.

  • Novel Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of thiazole-based drugs.

  • Combating Drug Resistance: Designing novel thiazole derivatives that can overcome established resistance mechanisms, particularly in infectious diseases and oncology.

By leveraging the insights from SAR studies and employing modern drug discovery technologies, the full therapeutic potential of N-substituted thiazole compounds can be realized.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). journal.ump.edu.my. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Short Review on Thiazole Derivative. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. (n.d.). IT Medical Team. [Link]

  • Synthesis and characterization of thiazole derivatives of N-substituted isatin. (n.d.). ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. (n.d.). SlideShare. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MedCrave. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015). International Science Congress Association. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Review Letters. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Scientific & Academic Publishing. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025). ACS Publications. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). ACS Publications. [Link]

  • Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. (2013). PubMed. [Link]

  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011). PubMed. [Link]

  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Synthesis and antimicrobial evaluation of substituted thiazole compounds. (2025). ResearchGate. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). National Center for Biotechnology Information. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (n.d.). PubMed. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). ResearchGate. [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. [Link]

Sources

Exploratory

Technical Guide: The Thiazole Pharmacophore in Medicinal Chemistry

Executive Summary & Chemical Foundation Thiazole (1,3-thiazole) is a five-membered heterocyclic compound containing sulfur and nitrogen.[1][2][3][4] In the lexicon of medicinal chemistry, it is classified as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Foundation

Thiazole (1,3-thiazole) is a five-membered heterocyclic compound containing sulfur and nitrogen.[1][2][3][4] In the lexicon of medicinal chemistry, it is classified as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets.

Structurally, thiazole is planar and aromatic.[2] The sulfur atom provides a significant departure from its oxazole (oxygen) and imidazole (nitrogen) congeners.[2]

  • Aromaticity: Thiazole possesses

    
     electrons (4 from the carbons and nitrogen, 2 from the sulfur lone pair).
    
  • Basicity: The pKa of the conjugate acid is approximately 2.5. This makes it significantly less basic than pyridine (pKa ~5.[2]2) or imidazole (pKa ~7.0), but more basic than oxazole (pKa ~0.8).[2]

  • Lipophilicity: The sulfur atom increases lipophilicity compared to oxazole/imidazole, enhancing membrane permeability—a critical factor in oral bioavailability (Rule of 5).[2]

Why Thiazole? Medicinal chemists frequently employ thiazole as a bioisostere for pyridine or benzene rings.[2]

  • Metabolic Stability: Unlike pyridine, which is prone to N-oxidation and rapid clearance, the thiazole ring often imparts greater oxidative stability (demonstrated in the evolution of Ritonavir).[2]

  • Binding Geometry: The specific angle of the lone pair on the nitrogen allows for precise hydrogen bond acceptance in enzyme active sites (e.g., the hinge region of kinases).

Historical Evolution: From Antibiotics to Kinase Inhibitors

The trajectory of thiazole in medicine mirrors the evolution of drug discovery itself, moving from natural product isolation to rational drug design.

EraKey CompoundTherapeutic ClassMechanism & Thiazole Role
1930s Thiamine (Vit B1) VitaminNature's Thiazole: The thiazolium ring is essential for the stabilization of the carbanion intermediate in decarboxylation reactions.
1939 Sulfathiazole AntibioticThe Sulfa Revolution: A sulfonamide where the thiazole ring replaced the pyridine of earlier analogs. It competes with PABA for dihydropteroate synthase.
1996 Ritonavir Antiviral (HIV)Metabolic Shielding: Thiazole groups replaced pyridines at the termini to reduce CYP450 oxidative metabolism, drastically improving half-life.[2]
2006 Dasatinib AntineoplasticKinase Inhibition: The 2-aminothiazole core functions as the critical "hinge binder" in the ATP-binding pocket of Src/Abl kinases.

Technical Deep Dive: Synthetic Methodologies

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis (1887) remains the industrial and academic standard due to its reliability and regioselectivity.

The Hantzsch Protocol (Self-Validating Workflow)

Objective: Synthesis of 2-amino-4-phenylthiazole.[2] Reaction: Condensation of


-haloketone with thiourea.[2]

Reagents:

  • 2-Bromoacetophenone (1.0 eq)[2]

  • Thiourea (1.1 eq)[2]

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-bromoacetophenone (5.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add thiourea (5.5 mmol) directly to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Validation Point: Monitor via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate).[2] The starting material (2-bromoacetophenone, high Rf) should disappear; a lower Rf spot (thiazole hydrobromide salt) may appear or precipitate.[2]

  • Work-up: Cool the reaction to room temperature. A white precipitate (the HBr salt of the thiazole) will form.

  • Free Base Liberation: Filter the solid. Resuspend in water and basify with 10% aqueous ammonium hydroxide or sodium bicarbonate until pH ~9-10.

    • Causality: The thiazole nitrogen is weakly basic; basification removes the HBr, liberating the free base which is less soluble in water, ensuring maximum yield.

  • Purification: Recrystallize from ethanol/water.

  • Characterization:

    • Melting Point: Expected ~147-150°C.[2]

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

      
       7.0-7.3 ppm.[2]
      
Reaction Mechanism

The Hantzsch synthesis proceeds via a specific cascade: S-alkylation followed by intramolecular condensation .[2]

HantzschMechanism Start Thiourea + alpha-Haloketone Inter1 Intermediate A: S-Alkylation (SN2) Start->Inter1 Sulfur Nucleophile attacks alpha-carbon Inter2 Intermediate B: Iminothiol Inter1->Inter2 Tautomerization Cyclic Cyclization: N-attack on Carbonyl Inter2->Cyclic Nitrogen Nucleophile attacks Carbonyl Final Dehydration (-H2O) -> Aromatic Thiazole Cyclic->Final Aromatization driving force

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis. The driving force of the final step is the formation of the stable aromatic system.

Case Study: Dasatinib and the Kinase Hinge

Dasatinib (Sprycel) represents the pinnacle of thiazole utility in targeted therapy. It is a Type I inhibitor of BCR-ABL and Src family kinases.[2]

The Structural Logic: The core pharmacophore is the 2-aminothiazole .

  • Hinge Binding: The nitrogen of the thiazole ring (N3) and the exocyclic amino group (at C2) form a critical bidentate hydrogen-bonding motif with the kinase hinge region (specifically residues Met341 and Thr338 in Src).

  • Gatekeeper Interaction: The substitution pattern allows the molecule to access the hydrophobic pocket behind the "gatekeeper" residue (Thr315), although the T315I mutation eventually confers resistance.

DasatinibBinding cluster_0 Dasatinib Pharmacophore Met341 Met341 (Hinge) Backbone NH ThiazoleN Thiazole N3 (H-Bond Acceptor) Met341->ThiazoleN H-Bond Thr338 Thr338 (Gatekeeper) Sidechain Thr338->ThiazoleN Proximity/Steric HydroPocket Hydrophobic Pocket I AminoGroup Exocyclic NH (H-Bond Donor) AminoGroup->Met341 H-Bond (Carbonyl) Chlorophenyl 2-Cl-6-Me Phenyl Ring Chlorophenyl->HydroPocket Van der Waals

Figure 2: Conceptual binding mode of Dasatinib in the Src Kinase ATP-binding pocket.[2] The thiazole ring is the anchor for hinge interaction.

Future Outlook: PROTACs and Beyond

The thiazole ring is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) design.[2]

  • Linker Attachment: The C5 position of the thiazole is chemically accessible (via electrophilic substitution) without disrupting the critical H-bonding capability of the N3/C2-amino motif.

  • Solubility: Thiazoles often improve the physicochemical profile of large PROTAC molecules compared to all-carbon scaffolds.[2]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • Ritonavir Discovery: Kempf, D. J., et al. (1996).[2] Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy.[2][5] Journal of Medicinal Chemistry.

  • Dasatinib Structure & Binding: Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[2] Journal of Medicinal Chemistry.

  • Sulfathiazole History: Lesch, J. E. (2007).[2] The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Oxford University Press.[2] [2]

  • Thiazole Physicochemical Properties: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2]

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating HPLC-UV Method for the Development and Validation of Novel Indole–Thiazole Derivatives

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract Indole–thiazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in novel compounds with signi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Indole–thiazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in novel compounds with significant therapeutic potential, including antitumor properties.[1] As these candidates advance through the development pipeline, the need for a robust, accurate, and reliable analytical method to determine purity, stability, and concentration becomes paramount. This application note provides a comprehensive, in-depth guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for novel indole–thiazole derivatives. We move beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development, from initial parameter selection to the execution of forced degradation studies. The protocols herein are designed to be self-validating, ensuring they meet the stringent requirements for regulatory submissions as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Foundational Principles & Pre-Development Strategy

A successful analytical method is built on a strong understanding of the analyte's physicochemical properties and the ultimate goal of the analysis. For drug development, the goal is not merely to separate the active pharmaceutical ingredient (API) but to develop a stability-indicating method.

The Analytical Profile of Indole–Thiazole Derivatives

The unique structure of the indole-thiazole core dictates the analytical approach.

  • Chromatographic Behavior: The fused aromatic ring system imparts significant hydrophobicity, making Reverse-Phase HPLC (RP-HPLC) the logical starting point. A non-polar stationary phase (like C18) will interact with the molecule, and elution is controlled by a polar mobile phase.[1]

  • UV Absorbance: The extensive π-electron conjugation in both the indole and thiazole rings results in strong UV absorbance, making UV detection a highly suitable, sensitive, and cost-effective choice.[4] The maximum absorbance wavelength (λmax) for these scaffolds typically falls between 270-350 nm, providing a region with less interference from common HPLC solvents.[1][4]

  • Chemical Stability and Ionization: The indole nitrogen can be weakly acidic, while the thiazole nitrogen can be weakly basic.[5] This makes the molecule's overall charge and chromatographic behavior susceptible to the pH of the mobile phase. Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times. Therefore, using a buffered mobile phase is often critical for method robustness.[6][7]

The Imperative of a Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the drug substance without interference from any degradation products, process impurities, or excipients.[8][9] To achieve this, the method must be intentionally challenged through forced degradation (stress testing). This process involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradants.[10][11] The ability of the HPLC method to separate the intact API from these newly formed peaks is the ultimate proof of its specificity and suitability for stability studies.[8][10]

G cluster_Dev Method Development cluster_Stress Forced Degradation cluster_Val Method Validation (ICH Q2 R1) Dev_Start Initial Method (Column, Mobile Phase, λ) Dev_Opt Optimize Separation (Gradient, pH, Flow Rate) Dev_Start->Dev_Opt Initial Runs Stress Stress API (Acid, Base, H2O2, Heat, Light) Dev_Opt->Stress Candidate Method Analyze Analyze Stressed Samples Stress->Analyze Analyze->Dev_Opt Resolution Inadequate? Re-optimize Specificity Specificity & Peak Purity Analyze->Specificity Assess Resolution (API vs. Degradants) Validation Linearity, Accuracy, Precision, Robustness Specificity->Validation Final_Method Validated Stability-Indicating Method Validation->Final_Method Method Confirmed

Figure 1: Workflow for developing a stability-indicating HPLC method.

Systematic Method Development Protocol

This section details the step-by-step process for developing the separation method. The causality for each choice is explained to empower the researcher to adapt the protocol to their specific indole-thiazole derivative.

Instrumentation and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: A high-purity silica C18 column is the recommended starting point. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particles.

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical-grade buffers/acids (e.g., trifluoroacetic acid (TFA), formic acid, ammonium acetate, potassium phosphate).

Step 1: Initial Parameter Selection

The goal of this step is to achieve retention of the analyte peak and establish a baseline for optimization.

ParameterInitial SelectionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the aromatic core of indole-thiazole derivatives. It is a robust and widely available column chemistry.[1]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for LC-MS compatibility and helps to protonate free silanols on the stationary phase, improving peak shape. It provides a low pH environment.[12][13]
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrile is often preferred over methanol due to its lower viscosity (lower backpressure) and better UV transparency at low wavelengths.[7]
Elution Mode Gradient: 10% to 90% B over 20 minA broad scouting gradient is essential for novel compounds to determine the approximate elution strength required and to elute any unexpected impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. It is crucial for run-to-run reproducibility.
Detection (λ) Scan with PDA (200-400 nm)A PDA detector is invaluable in early development to identify the wavelength of maximum absorbance (λmax) for the analyte and to check for co-eluting impurities. If a PDA is unavailable, start at 280 nm as a reasonable estimate for indole systems.[4][14]
Injection Vol. 10 µLA standard volume that can be adjusted later to meet sensitivity requirements.
Step 2: Optimizing the Chromatographic Separation

After the initial scouting run, the method is refined to achieve optimal resolution, peak shape, and run time.

  • Adjusting the Gradient: Based on the retention time from the scouting run, the gradient can be made shallower around the elution point of the API to improve resolution between it and closely eluting impurities.

  • Isocratic vs. Gradient: If all peaks of interest elute within a narrow window, an isocratic method (constant mobile phase composition) can be simpler and more robust. However, for stability studies where late-eluting degradants are possible, a gradient method is generally superior.

  • Optimizing pH: If peak tailing is observed, it may be due to interactions with the stationary phase. Adjusting the pH can help. For basic compounds, a higher pH buffer (e.g., ammonium acetate, pH 6.8) can neutralize the analyte for better peak shape. Conversely, a low pH (e.g., 0.1% TFA, pH ~2) ensures complete protonation. The key is to operate at a pH at least 1.5-2 units away from the analyte's pKa.[7]

  • Solvent Choice (ACN vs. MeOH): While ACN is a good starting point, methanol can offer different selectivity and may resolve peaks that are co-eluting in ACN. A run with methanol as the organic modifier is a valuable troubleshooting step.

Protocol: Forced Degradation Studies

This protocol is essential to demonstrate the method's specificity. The goal is to achieve 5-20% degradation of the API.

  • Prepare Stock Solution: Prepare a stock solution of the indole-thiazole derivative at approximately 1 mg/mL in a 50:50 mixture of ACN:Water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Leave at room temperature for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Leave at room temperature for 4 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Store the stock solution (or solid API) in an oven at 80 °C for 24 hours. Cool and dilute with mobile phase.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours. Dilute with mobile phase.

  • Analysis: Inject the stressed samples, along with an unstressed control sample. Use a PDA detector to evaluate peak purity and ensure that the main API peak is well-resolved from all degradant peaks (Resolution > 2.0).

G cluster_conditions Stress Conditions API API Sample Acid Acid (e.g., 1M HCl, Heat) API->Acid Base Base (e.g., 1M NaOH) API->Base Oxid Oxidation (e.g., 3% H2O2) API->Oxid Heat Thermal (e.g., 80°C) API->Heat Light Photolytic (ICH Q1B) API->Light HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxid->HPLC Heat->HPLC Light->HPLC Result Result: API peak resolved from all degradant peaks? (Resolution > 2.0, Peak Purity OK) HPLC->Result

Sources

Application

Precision Engineering of the Aminothiazole Scaffold: Advanced Protocols for Hantzsch Synthesis

Executive Summary The 2-aminothiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural anchor in blockbuster kinase inhibitors such as Dasatinib (Bcr-Abl inhibitor) and Abemaciclib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural anchor in blockbuster kinase inhibitors such as Dasatinib (Bcr-Abl inhibitor) and Abemaciclib (CDK4/6 inhibitor). While the Hantzsch thiazole synthesis remains the primary method for constructing this ring, the traditional protocol often suffers from variable yields, unstable intermediates (


-haloketones), and harsh workups.[1]

This Application Note provides a modernized, mechanistic approach to the Hantzsch synthesis. We move beyond the textbook definition to offer three distinct, validated protocols: a robust solution-phase standard, a green microwave-assisted method, and a streamlined one-pot sequence that bypasses the isolation of lachrymatory intermediates.

Mechanistic Architecture

To optimize the reaction, one must understand the order of operations. The Hantzsch synthesis is a condensation between a dinucleophile (thiourea) and a dielectrophile (


-haloketone).[2]
Reaction Pathway

The reaction is governed by the "Sulfur-First" principle. Due to the high nucleophilicity of the sulfur atom in the thiourea thione tautomer, the initial attack displaces the halogen. This is followed by an intramolecular attack by the nitrogen on the carbonyl, closing the ring. Finally, dehydration drives the system toward aromaticity.

Key Insight: The dehydration step is often the rate-limiting bottleneck. Acid scavengers (bases) facilitate the final aromatization but must be introduced carefully to avoid decomposing the starting haloketone.

HantzschMechanism Reactants Thiourea + α-Haloketone Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S) Inter2 N-Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular Attack (N) Elimination Dehydration (- H₂O) Inter2->Elimination Acid Catalysis Product 2-Aminothiazole (Aromatic) Elimination->Product Aromatization

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis. Note that S-alkylation precedes N-cyclization.

Strategic Considerations

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or WaterEtOH is standard for solubility. Water is superior for microwave/green chemistry due to the "hydrophobic effect" accelerating organic reactions.
Leaving Group Bromide > Chloride

-Bromoketones react significantly faster than chloroketones. Iodides are most reactive but unstable.
Base NaHCO₃ or Et₃NEssential for neutralizing the HX byproduct. Caution: Strong bases can cause polymerization of the haloketone.
Temperature Reflux (60-80°C)Required to overcome the activation energy of the dehydration step.

Validated Protocols

Protocol A: Standard Solution-Phase Synthesis

Best for: Stable substrates, gram-scale synthesis, and initial SAR exploration.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Ethanol (absolute)

  • Ammonium hydroxide or NaHCO₃ (sat. aq.)

Workflow:

  • Dissolution: Dissolve 5.0 mmol of the

    
    -bromoacetophenone in 10 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 5.5 mmol (1.1 equiv) of thiourea. The mixture may warm slightly.

  • Reflux: Equip with a condenser and reflux at 78°C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (high R_f) should disappear.

  • Precipitation (The Hydrobromide Salt): Upon cooling, a solid precipitate often forms. This is the hydrobromide salt of the aminothiazole.

  • Free Basing: Filter the solid. Resuspend in 10 mL water and adjust pH to ~9-10 using ammonium hydroxide or saturated NaHCO₃. The free base will precipitate.

  • Purification: Filter the free base, wash with cold water, and recrystallize from EtOH/Water if necessary.

Protocol B: Microwave-Assisted Green Synthesis (Water Solvent)

Best for: High-throughput library generation, green chemistry compliance, and rapid optimization.

Reagents:

  • Substituted Phenacyl bromide (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Deionized Water

  • Microwave Reactor (e.g., Biotage or CEM)

Workflow:

  • Assembly: In a 10 mL microwave vial, charge 1.0 mmol of phenacyl bromide and 1.1 mmol of thiourea.

  • Solvent: Add 3 mL of deionized water. (Note: Reagents may not fully dissolve initially; this is expected).

  • Irradiation: Seal the vessel. Irradiate at 80°C for 10–15 minutes (Power: Dynamic, max 100W).

  • Workup: Cool the vessel. The product usually precipitates as a distinct solid or oil.

    • If Solid: Filter and wash with water.

    • If Oily: Extract with Ethyl Acetate (3 x 5 mL), dry over MgSO₄, and concentrate.

  • Validation: This method typically yields >85% purity without chromatography due to the high efficiency of water as a solvent for this condensation.

Protocol C: One-Pot "In Situ" Halogenation

Best for: Unstable


-haloketones, safety (avoiding lachrymators), and operational simplicity.

Concept: Generate the


-bromoketone in situ from the parent ketone using N-Bromosuccinimide (NBS) or Iodine, then trap immediately with thiourea.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Thiourea (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Catalyst for halogenation

  • Acetonitrile (ACN) or Methanol

Workflow:

  • Halogenation: Dissolve 2.0 mmol of acetophenone and 0.2 mmol p-TsOH in 10 mL ACN. Add 2.1 mmol NBS.

  • Activation: Stir at reflux (or 60°C) for 30–60 minutes. Checkpoint: Solution turns from orange/yellow to clear as NBS is consumed and succinimide precipitates.

  • Condensation: Add 2.2 mmol of thiourea directly to the reaction mixture.

  • Cyclization: Continue reflux for 2 hours.

  • Isolation: Evaporate solvent. Redissolve residue in EtOAc/Water. Basify aqueous layer with NaHCO₃. Extract organic layer, dry, and concentrate.

OnePotWorkflow Start Parent Ketone Step1 Add NBS + p-TsOH (In-situ Bromination) Start->Step1 Check Color Change? (Orange -> Clear) Step1->Check Step2 Add Thiourea (Direct Condensation) Check->Step2 Yes Finish Isolate 2-Aminothiazole Step2->Finish

Figure 2: Decision workflow for the One-Pot synthesis strategy.

Comparative Data Analysis

MetricProtocol A (Classic)Protocol B (Microwave)Protocol C (One-Pot)
Reaction Time 2–6 Hours10–20 Minutes3–4 Hours
Yield (Avg) 70–85%85–95%60–80%
Atom Economy ModerateHighHigh (Avoids isolation)
Safety Profile Low (Handles lachrymators)ModerateHigh (Lachrymator contained)
Purification RecrystallizationFiltrationExtraction/Column

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Low Yield / Sticky Tars

  • Cause: Polymerization of the

    
    -haloketone before reaction with thiourea.
    
  • Solution: Use Protocol C (One-Pot) to minimize the lifetime of the free haloketone. Alternatively, ensure the thiourea is added immediately after dissolving the haloketone in Protocol A.

Issue 2: Regioisomer Formation

  • Context: While thiourea typically yields the 2-aminothiazole exclusively, substituted thioureas (e.g., N-phenylthiourea) can theoretically yield imino-thiazolines.

  • Insight: In protic solvents (EtOH/Water), the thermodynamic aromatic 2-aminothiazole is overwhelmingly favored over the imino-tautomer.

Issue 3: Starting Material Persists

  • Cause: Incomplete dehydration.

  • Solution: Add a catalytic amount of weak base (sodium acetate) to the reaction to scavenge the HBr formed, driving the equilibrium forward.

References

  • Mechanistic Foundation: Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Microwave/Green Protocols: Potewar, T. M., et al. (2007). "One-pot synthesis of 2-aminothiazoles using β-cyclodextrin in water." Synthesis.

  • One-Pot Methodology: Kaboudin, B., et al. (2012). "One-pot synthesis of 2-aminothiazoles from methyl ketones." Heterocycles.

  • Pharmaceutical Application: Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template.[4][5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry.

  • Electrochemical Synthesis: Ma, C., et al. (2022). "A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas."[2] Beilstein Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation of 5-Aminomethylthiazole Compounds in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminomethylthiazole compounds. This guide is designed to provide you with in-depth technical informat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminomethylthiazole compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of your compounds in solution. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of 5-aminomethylthiazole compounds in solution.

Q1: My 5-aminomethylthiazole compound seems to be degrading in my DMSO stock solution at room temperature. What is happening and how can I prevent this?

A1: This is a known issue with some aminothiazole derivatives. While DMSO is a common solvent, prolonged storage at room temperature can lead to the formation of degradation products, including potential dimers, which can compromise the biological activity of your compound.[1] To mitigate this, it is highly recommended to store your DMSO stock solutions at -20°C or colder. For highly sensitive experiments, it is best practice to prepare fresh solutions. Always store your compounds as dry solids at low temperatures for long-term stability.

Q2: I'm observing new peaks in my HPLC analysis after my compound was exposed to light. What are the likely photodegradation pathways?

A2: Photodegradation is a significant concern for thiazole-containing compounds.[1] Two primary pathways are generally observed:

  • Thiazole Ring Cleavage: UV irradiation can induce the cleavage of the S1-C2 or S1-C5 bonds of the thiazole ring. This can result in the formation of various smaller, often reactive and unstable molecules such as carbodiimides, cyanamide, and thiirene derivatives.[1]

  • Photo-oxygenation: For certain thiazoles, particularly those with aryl substituents, reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition can occur upon photo-irradiation. This forms an unstable endoperoxide that can rearrange to other products.[1][2]

To prevent photodegradation, always protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

Q3: What are the expected degradation products of my 5-aminomethylthiazole compound under hydrolytic (acidic and basic) and oxidative stress conditions?

A3: While the specific degradation profile will depend on the full structure of your molecule, general principles for thiazole derivatives suggest the following:

  • Acidic Hydrolysis: The thiazole ring itself is generally stable to acid hydrolysis. However, other functional groups in your molecule, such as amides or esters, may be susceptible to cleavage under acidic conditions.

  • Basic Hydrolysis: The 5-amino group can be susceptible to hydrolysis under strong basic conditions, which may lead to the formation of a 5-hydroxythiazole analog.[1]

  • Oxidative Degradation: The sulfur atom in the thiazole ring and the aminomethyl group are potential sites for oxidation.[1] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or S-oxides.[1]

Q4: What is a forced degradation study and why is it important for my work with 5-aminomethylthiazole compounds?

A4: A forced degradation or stress study is a series of experiments where the drug substance or drug product is intentionally exposed to harsh conditions to accelerate its degradation.[3][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][5] These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage conditions over time.[3][5]

  • Elucidating degradation pathways of the molecule.[3]

  • Developing and validating a stability-indicating analytical method , such as an HPLC method, that can accurately measure the active ingredient in the presence of its degradation products.[3][4][6]

For regulatory submissions, forced degradation studies are a requirement under ICH guidelines (Q1A(R2)).[3][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 5-aminomethylthiazole compounds.

Problem Potential Cause Recommended Solution
Unexpected loss of compound purity in storage Instability in the chosen solvent (e.g., DMSO at room temperature), exposure to light, or inappropriate storage temperature.[1]Store compounds as dry solids at low temperatures. For solutions, use appropriate, high-purity solvents, protect from light using amber vials or foil, and store at -20°C or below. Prepare fresh solutions for critical experiments.
Appearance of multiple, unidentified peaks in HPLC chromatogram Compound degradation due to hydrolytic, oxidative, or photolytic stress.Review your sample handling and storage procedures. Implement a forced degradation study to systematically identify the degradation products under different stress conditions (see Experimental Protocols section). This will help in developing a stability-indicating HPLC method.
Poor peak shape or shifting retention times in HPLC analysis Interaction of the amine group with residual silanols on the HPLC column, or inappropriate mobile phase pH.Use a base-deactivated column or an end-capped column. Ensure the mobile phase pH is appropriate to control the ionization state of your compound (typically 2-3 pH units away from the pKa).
Inconsistent results in biological assays Use of degraded compound stock solutions.Always use freshly prepared solutions or solutions that have been stored properly (frozen, protected from light). Qualify your stock solutions by HPLC-UV to check for purity before use in sensitive assays.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on a 5-aminomethylthiazole compound to identify potential degradation products. The goal is to achieve a target degradation of 5-20%.[3][5]

1. Acid Hydrolysis: a. Dissolve the compound in 0.1 M HCl. b. Heat the solution at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).[1] c. Cool the solution to room temperature and neutralize with an appropriate base (e.g., 0.1 M NaOH) before analysis.

2. Base Hydrolysis: a. Dissolve the compound in 0.1 M NaOH. b. Heat the solution at 60-80°C for a predetermined time.[1] c. Cool the solution to room temperature and neutralize with an appropriate acid (e.g., 0.1 M HCl) before analysis.

3. Oxidative Degradation: a. Dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture). b. Add 3-30% hydrogen peroxide.[1] c. Keep the solution at room temperature for a specified time, protected from light.

4. Photodegradation: a. Dissolve the compound in a suitable solvent in a photostable, transparent container. b. Expose the solution to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). c. A control sample should be wrapped in aluminum foil to protect it from light.

5. Thermal Degradation (Dry Heat): a. Place the solid compound in a controlled temperature oven (e.g., 60-80°C). b. Monitor for degradation over a set period.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of a 5-aminomethylthiazole compound and its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector (or PDA detector for peak purity analysis)
  • Data acquisition and processing software

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Elution:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-31 min: 95% to 5% B
  • 31-35 min: 5% B
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Scan for optimal wavelength using a PDA detector, or start with 254 nm.
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

3. Method Development and Validation: a. Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent compound and from each other. Use a PDA detector to assess peak purity. b. Linearity: Prepare a series of dilutions of the parent compound and construct a calibration curve to demonstrate a linear relationship between concentration and peak area. c. Accuracy: Determine the recovery of a known amount of the parent compound spiked into a placebo mixture. d. Precision: Assess the repeatability of the method by performing multiple injections of the same sample. e. Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) to evaluate the method's reliability.

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of 5-aminomethylthiazole compounds is crucial for developing stable formulations and interpreting analytical data.

Hydrolytic Degradation (Base-Catalyzed)

Under strong basic conditions, the 5-aminomethyl group is susceptible to nucleophilic attack by hydroxide ions, potentially leading to the formation of a 5-hydroxymethylthiazole derivative.

G cluster_0 Basic Hydrolysis 5-Aminomethylthiazole 5-Aminomethylthiazole 5-Hydroxymethylthiazole 5-Hydroxymethylthiazole 5-Aminomethylthiazole->5-Hydroxymethylthiazole OH-

Caption: Basic hydrolysis of 5-aminomethylthiazole.

Oxidative Degradation

The thiazole ring contains a sulfur atom that is susceptible to oxidation, which can lead to the formation of a sulfoxide (S-oxide) and, under more stringent conditions, a sulfone. The nitrogen atom in the ring can also be oxidized to an N-oxide.

G cluster_1 Oxidative Degradation A 5-Aminomethylthiazole B 5-Aminomethylthiazole S-oxide A->B [O] C 5-Aminomethylthiazole N-oxide A->C [O]

Caption: Potential oxidative degradation pathways.

Photodegradation

Photodegradation of thiazole derivatives can be complex. One potential pathway involves the cleavage of the thiazole ring, leading to the formation of smaller, often unstable, fragments.

G cluster_2 Photodegradation (Ring Cleavage) 5-Aminomethylthiazole 5-Aminomethylthiazole Ring-Opened Intermediates Ring-Opened Intermediates 5-Aminomethylthiazole->Ring-Opened Intermediates hv Degradation Products Carbodiimides, Cyanamide, etc. Ring-Opened Intermediates->Degradation Products

Caption: A general scheme for photodegradation.

References

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-878. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-39. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

Optimization

Technical Support Center: Aminothiazole Scale-Up & Process Chemistry

Mission: To provide high-fidelity troubleshooting and process engineering guidance for the scale-up of aminothiazole derivatives, bridging the gap between milligram-scale medicinal chemistry and kilogram-scale process de...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and process engineering guidance for the scale-up of aminothiazole derivatives, bridging the gap between milligram-scale medicinal chemistry and kilogram-scale process delivery.

Module 1: The Core Reaction (Hantzsch Synthesis)[1]

Context: The industry standard for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis , involving the condensation of


-haloketones with thioureas (or thioamides).[1][2] While simple on a small scale, this reaction becomes a thermal and safety hazard upon scale-up due to the high reactivity of 

-haloketones and the exothermic nature of the cyclization.
Q: Why is my reaction mixture turning black/tarry with low yield upon scaling up?

A: You are likely experiencing a "Runaway Exotherm" or "Local Hotspots."

The Mechanism: The condensation is highly exothermic. On a gram scale, heat dissipates quickly. On a kilo scale, if you add the


-haloketone to the thiourea all at once (dump addition), the internal temperature spikes. This causes:
  • Polymerization of the

    
    -haloketone.
    
  • Decomposition of the thiourea into cyanamide and H₂S (which poisons catalysts and smells).

  • Oxidative Dimerization of thiourea (see Module 2).

The Fix: The "Dosing-Controlled" Protocol Do not mix reagents all at once. Use a semi-batch approach.

Step-by-Step Optimization Protocol:

  • Charge the reactor with Thiourea (1.05 - 1.1 eq) and solvent (Ethanol or Water/EtOH 1:1).

  • Cool the slurry to 0–5 °C. Crucial: Thiourea is stable here, but

    
    -haloketones degrade with heat.
    
  • Dose the

    
    -haloketone (dissolved in minimal solvent) slowly over 1–2 hours.
    
  • Monitor internal temperature; do not allow it to exceed 10 °C during addition.

  • Ramp temperature to reflux only after addition is complete to drive the dehydration step.

Senior Scientist Insight: For highly reactive substrates (like chloroketones used in Dasatinib intermediates), we often use water as the primary solvent. The product precipitates as the hydrobromide/hydrochloride salt, driving the equilibrium forward and simplifying isolation [1, 2].

Module 2: Impurity Profiling & Control
Q: I see a persistent unknown impurity at RRT ~0.8-0.9. What is it?

A: It is likely the "Formamidine Disulfide" dimer.

The Cause: Thiourea is easily oxidized. If your reactor headspace is not inerted with Nitrogen, or if you use technical grade solvents with dissolved oxygen, Thiourea dimerizes to form formamidine disulfide (NH₂)(NH)C-S-S-C(NH)(NH₂). This impurity is difficult to remove by crystallization because it has similar solubility properties to the aminothiazole.

The Fix:

  • Degas solvents prior to use (sparge with N₂ for 30 mins).

  • Stoichiometry: Use a slight excess of the

    
    -haloketone (1.05 eq) rather than Thiourea, or wash the final filter cake with water/bicarbonate where the dimer is more soluble.
    

Impurity Troubleshooting Table

ObservationProbable CauseMitigation Strategy
Red/Orange Color Oxidation of phenols or polymerization of haloketone.Add antioxidant (e.g., NaHSO₃) during workup; Control addition temp.
Sticky Solid (Gum) Product "oiling out" before crystallizing.Use a "Seeding" protocol at the cloud point. Switch solvent to EtOH/Water (1:1).[3]
Low Assay (NMR) Trapped inorganic salts (NaBr/NaCl).The product often crashes as HX salt. Ensure thorough water wash or reslurry in aqueous NaHCO₃.
Lachrymatory Effect Unreacted

-haloketone.
Safety Critical: Quench reaction with slight excess of thiourea or NaHSO₃ before opening vessel.
Module 3: Work-up & Isolation (The Bottleneck)
Q: My filtration is extremely slow (clogging). How do I improve throughput?

A: You are dealing with "Needle" or "Plate" crystal habits affecting the aspect ratio.

Aminothiazole salts (HBr/HCl) often crystallize as fine needles that pack tightly, blocking filter cloth pores.

The Fix: Ostwald Ripening (Thermal Cycling)

  • After the reaction is complete, cool to room temperature.

  • Re-heat the slurry to near-reflux (without dissolving everything) and hold for 1 hour.

  • Cool slowly (10 °C/hour).

  • Result: Small crystals dissolve and redeposit onto larger crystals, improving filtration speed by 5–10x.

Green Chemistry Note: Avoid Dichloromethane (DCM) or Chloroform for extraction. Modern processes for aminothiazoles (including Dasatinib precursors) utilize precipitation directly from alcohol/water mixtures . This avoids liquid-liquid extraction entirely, significantly reducing Process Mass Intensity (PMI) [3, 4].

Module 4: Visualization of Process Logic

Diagram 1: Optimized Hantzsch Synthesis Workflow This workflow illustrates the "Dosing Control" method required for safety and purity.

HantzschProcess Reactants Thiourea + Solvent (Reactor Charge) Cooling Cool to 0-5°C (Inert Atmosphere) Reactants->Cooling Addition Slow Dosing of alpha-Haloketone (Control Exotherm) Cooling->Addition Temp < 10°C Heating Ramp to Reflux (Dehydration Step) Addition->Heating Post-Addition Precipitation Cool & Crystallize (Product as HX Salt) Heating->Precipitation Slow Cool Isolation Filtration & Water Wash Precipitation->Isolation

Caption: Controlled addition workflow to suppress impurity formation and manage thermal safety.

Diagram 2: Impurity Formation Pathways Understanding the competition between Product Formation and Dimerization.

ImpurityPathways Thiourea Thiourea Oxidation Oxidation (O2) Thiourea->Oxidation Air Exposure Condensation Condensation Thiourea->Condensation HaloKetone alpha-Haloketone HaloKetone->Condensation Dimer Formamidine Disulfide (Impurity) Oxidation->Dimer Dimerization Intermediate S-Alkylated Intermediate Condensation->Intermediate Fast Product 2-Aminothiazole Intermediate->Product Heat (-H2O)

Caption: Competitive pathways. Exclusion of oxygen is critical to prevent disulfide dimer formation.

References
  • Das, J., et al. (2006). 2-Aminothiazole-5-carboxamides as potent, orally active, Src family kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Chen, B.C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.[4] Arkivoc.

  • Zhao, D., et al. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Advances.

  • BenchChem Application Notes. (2025). Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. BenchChem Technical Library.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Cross-Reactivity Profiling of (Dimethyl-1,3-thiazol-5-yl)methylamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the thiazole moiety is a cornerstone, integral to a wide array of therapeutic agents with applications ranging fr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiazole moiety is a cornerstone, integral to a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory roles.[1][2][3][4][5] The subject of this guide, (Dimethyl-1,3-thiazol-5-yl)methylamine, represents a novel investigational compound. As with any promising new chemical entity, a thorough understanding of its specificity and potential for off-target interactions is paramount to its successful development.

This guide provides a comprehensive framework for conducting cross-reactivity studies of (Dimethyl-1,3-thiazol-5-yl)methylamine. It is designed to equip researchers with the rationale and detailed methodologies necessary to generate a robust data package for preclinical safety assessment and to objectively compare its performance against relevant alternatives.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, the unintended binding of a therapeutic agent to molecules other than its intended target, is a critical hurdle in drug development.[6][7] Such off-target interactions can lead to a spectrum of adverse effects, ranging from diminished efficacy to severe toxicity.[8] Consequently, regulatory bodies such as the FDA and EMA mandate thorough cross-reactivity assessments as part of the Investigational New Drug (IND) or Clinical Trial Application (CTA) process.[6][9][10]

A well-executed cross-reactivity study serves multiple purposes:

  • Early Risk Identification: It allows for the early detection of potential off-target liabilities, enabling timely optimization or discontinuation of a candidate molecule, thereby saving significant resources.[9]

  • Informing Toxicology Studies: By identifying tissues and organs with potential for off-target binding, these studies are instrumental in designing focused and relevant toxicology programs.[6][10]

  • Understanding Mechanism of Action: Unexpected on-target binding in various tissues can provide deeper insights into the compound's mechanism of action and may even suggest new therapeutic indications.[9]

Comparative Analysis: Structurally Similar Compounds

A crucial aspect of evaluating (Dimethyl-1,3-thiazol-5-yl)methylamine is to benchmark its cross-reactivity profile against structurally related compounds. For the purpose of this guide, we will consider the following hypothetical analogs for comparison:

  • Analog A: (2-Methyl-1,3-thiazol-5-yl)methanamine: This analog lacks the dimethyl substitution on the thiazole ring, allowing for an assessment of the steric and electronic influence of these groups.

  • Analog B: Methyl[2-(1,3-thiazol-2-yl)ethyl]amine: This compound varies the position of the methylamine side chain on the thiazole ring, which can significantly impact binding specificity.[11]

  • Analog C: A Non-Thiazole Bioisostere: A compound with a different heterocyclic core but predicted to have a similar pharmacological target, to assess the contribution of the thiazole ring itself to off-target effects.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity evaluation employs a tiered approach, starting with computational predictions and progressing to detailed in vitro and ex vivo assays.

Cross_Reactivity_Workflow A Tier 1: In Silico & Computational Analysis B Tier 2: In Vitro Binding Assays A->B Predictive Screening C Tier 3: Tissue Cross-Reactivity (TCR) Studies B->C Confirmation of Off-Target Binding D Data Interpretation & Risk Assessment C->D Comprehensive Safety Profile

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Tier 1: In Silico & Computational Analysis

The initial step involves computational methods to predict potential off-target interactions based on molecular similarity.[12][13] This approach provides a rapid and cost-effective way to prioritize experimental testing.

Experimental Protocol: Molecular Similarity Prediction

  • Database Selection: Utilize comprehensive bioactivity databases such as ChEMBL, PubChem, and BindingDB.

  • Molecular Descriptors: Generate 2D and 3D molecular descriptors for (Dimethyl-1,3-thiazol-5-yl)methylamine and its analogs. These can include MDL public keys, functional class fingerprints, and pharmacophore fingerprints.[12]

  • Similarity Metrics: Employ the Tanimoto similarity coefficient to compare the structural similarity of the test compounds to a library of molecules with known biological targets.[12][13]

  • Target Prediction: Identify potential off-target proteins for which structurally similar compounds exhibit significant binding affinity.

Tier 2: In Vitro Binding Assays

Based on the in silico predictions, a panel of in vitro binding assays should be conducted to experimentally verify and quantify the interactions with potential off-target proteins.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Target Immobilization: Covalently immobilize the purified potential off-target protein onto a sensor chip.

  • Analyte Injection: Flow solutions of (Dimethyl-1,3-thiazol-5-yl)methylamine and its analogs at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor binding and dissociation.

  • Kinetic Analysis: Determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) to quantify the binding affinity.

Data Presentation: Comparative Binding Affinities

CompoundPredicted Off-TargetSPR K_D (µM)
(Dimethyl-1,3-thiazol-5-yl)methylamineKinase X15.2
GPCR Y> 100
Analog AKinase X25.8
GPCR Y> 100
Analog BKinase X5.1
GPCR Y45.3
Analog CKinase X> 100
GPCR Y> 100
Tier 3: Tissue Cross-Reactivity (TCR) Studies

The definitive assessment of off-target binding in a biological context is achieved through tissue cross-reactivity studies using immunohistochemistry (IHC).[7][10] These studies utilize a panel of human and animal tissues to identify specific and non-specific binding.[6][8]

TCR_Workflow A Tissue Panel Selection (Human & Animal) B IHC Method Development & Validation A->B C Staining of Tissue Sections with Test Compound B->C D Pathologist Evaluation & Interpretation C->D E Comparative Analysis of Staining Patterns D->E

Sources

Comparative

The Strategic Impact of N-Substitution on the Aminomethylthiazole Core: A Comparative Efficacy Guide

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, planar structure and...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for drug design. This guide delves into the nuanced world of N-substitutions on the aminomethylthiazole core, providing a comparative analysis of their efficacy across different therapeutic areas. We will explore the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols.

The Aminomethylthiazole Core: A Versatile Pharmacophore

The aminomethylthiazole core is a bicyclic system that offers multiple points for chemical modification. The nitrogen atom of the amino group is a particularly attractive site for substitution, as it allows for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and steric bulk. These modifications, in turn, can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.

Comparative Efficacy of N-Substitutions in Antifungal Agents

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Aminothiazole derivatives have shown significant promise in this area, particularly against Histoplasma capsulatum and Cryptococcus neoformans.[4][5]

Structure-Activity Relationship (SAR) in Antifungal Aminothiazoles

A key finding in the development of aminothiazole-based antifungals is the critical role of substituents at the 2- and 5-positions of the thiazole ring.[4] A study by Edwards et al. identified a derivative, 41F5, as a potent inhibitor of Histoplasma yeast.[4] Subsequent SAR studies revealed that a naphth-1-ylmethyl group at the 5-position and specific amide substituents at the 2-position were crucial for high antifungal activity.[4]

SAR_Antifungal cluster_core Aminomethylthiazole Core cluster_substituents N-Substitutions & Other Modifications Core Thiazole Ring Efficacy Antifungal Efficacy Core->Efficacy N_Sub N-Amide Substituents (e.g., Cyclohexylamide) N_Sub->Core Modulates Potency & Selectivity N_Sub->Efficacy Pos5_Sub 5-Position Substituent (e.g., Naphth-1-ylmethyl) Pos5_Sub->Core Crucial for Activity Pos5_Sub->Efficacy Linker_Mod Methylene Linker Modification (e.g., Carbonyl Group) Linker_Mod->Pos5_Sub Enhances Potency Linker_Mod->Efficacy

Comparative Data of N-Substituted Aminothiazoles Against Fungal Pathogens
CompoundN-Substitution (at 2-position)5-Position SubstituentHistoplasma capsulatum MIC50 (µM)[4]Cryptococcus neoformans MIC50 (µM)[4]
41F5CyclohexanecarboxamideNaphth-1-ylmethyl0.4 - 0.8Not Reported
Analogue ACyclohexylamideNaphth-1-ylmethyl0.4>100
Analogue BCyclohexylmethylamideNaphth-1-ylmethyl0.4>100
Analogue CCyclohexylethylamideNaphth-1-ylmethyl0.4>100
Analogue DCyclopentylamideNaphth-1-ylmethylNot Reported0.8

Analysis: The data clearly indicates that for activity against Histoplasma capsulatum, larger cyclohexyl-based amide substitutions at the N-position are well-tolerated and lead to high potency. In contrast, for Cryptococcus neoformans, a smaller cyclopentylamide group was found to be important for activity, while the larger cyclohexyl-based substituents markedly decreased activity.[4] This highlights the species-specific nature of the SAR.

Comparative Efficacy of N-Substitutions in Anticancer Agents

The 2-aminothiazole scaffold is a key component of several approved and investigational anticancer drugs, including the multi-targeted kinase inhibitor Dasatinib.[6] The versatility of N-substitutions has been extensively explored to develop potent and selective anticancer agents.

Impact of Aromatic vs. Aliphatic N-Substitutions

Research has shown that aromatic substitutions on the 2-aminothiazole core generally lead to improved antitumor activity compared to aliphatic substitutions.[6] For instance, the introduction of a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core enhanced activity more than a 2-acetamido moiety (an acyl chain of two carbons).[6]

Anticancer_SAR Core {2-Aminothiazole Core |  N-Substitution} Aromatic Aromatic Substitutions (e.g., Phenylamide) Core:f1->Aromatic Generally Improves Activity Aliphatic Aliphatic Substitutions (e.g., Acyl Chains) Core:f1->Aliphatic Activity Dependent on Chain Length Activity Anticancer Activity Aromatic->Activity Aliphatic->Activity

Comparative Data of N-Substituted Aminothiazoles Against Cancer Cell Lines
CompoundN-SubstitutionTarget Cell LineIC50 (µM)Reference
DasatinibN-(2-chloro-6-methylphenyl)-...K562 (Leukemia)0.011[6]
Compound 212-amino-thiazole-5-carboxylic acid phenylamide derivativeK562 (Leukemia)16.3[6]
Compound 22Phenylthiazole derivative with 3,4-dichloro phenyl substitutionHT29 (Colon)2.01[7]

Analysis: The data for Dasatinib showcases the high potency that can be achieved with complex N-substitutions.[6] In contrast, a simpler phenylamide derivative (Compound 21) shows significantly lower, yet still potent, activity.[6] Compound 22 demonstrates that substitutions on the N-phenyl ring itself, such as dichlorination, can also contribute significantly to anticancer efficacy.[7]

Comparative Efficacy of N-Substitutions in Antibacterial Agents

The rise of antibiotic resistance has spurred the search for new antibacterial agents. N,N-disubstituted 2-aminobenzothiazoles have emerged as potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8]

The Critical Role of the N-propyl Imidazole Moiety

A study on a series of N,N-disubstituted 2-aminobenzothiazoles revealed that the N-propyl imidazole moiety was essential for their antibacterial activity.[8] Removal of this group resulted in a substantial loss of activity, highlighting the specific interactions this substituent makes with the bacterial target.

Antibacterial_SAR Core 2-Aminobenzothiazole Core N_Sub N,N-Disubstitution Core->N_Sub Imidazole N-propyl Imidazole N_Sub->Imidazole Critical for Activity Other_Sub Other Substituents N_Sub->Other_Sub Activity Antibacterial Activity (S. aureus) Imidazole->Activity Other_Sub->Activity Inactive

Comparative Data of N-Substituted Aminobenzothiazoles Against S. aureus
CompoundN-SubstitutionsS. aureus WT MIC (µM)[8]
1N-propyl imidazole and furan amide2.9
2N-propyl imidazole (furan amide removed)19.8
3Furan amide (N-propyl imidazole removed)>100

Analysis: The data unequivocally demonstrates the critical nature of the N-propyl imidazole group. Its removal in compound 3 leads to a complete loss of activity.[8] While the furan amide group also contributes to potency, its absence (compound 2) only results in a 5-fold decrease in activity, compared to the >34-fold decrease seen with the removal of the imidazole moiety.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., 1-5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 cells/mL for yeast).

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The N-substitution on the aminomethylthiazole core is a powerful tool for modulating the biological activity of this versatile scaffold. The choice of substituent is highly dependent on the therapeutic target and the specific pathogen or cell line being addressed. Aromatic substitutions often enhance anticancer activity, while specific moieties like the N-propyl imidazole are critical for antibacterial efficacy. For antifungal agents, the size and nature of the N-amide substituent can dictate species-specific activity. This guide underscores the importance of rational drug design and detailed SAR studies in the development of new and effective therapeutic agents based on the aminomethylthiazole core.

References

  • Edwards, J. A., et al. (2018). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PLoS ONE, 13(5), e0196254. [Link]

  • Wirk, B., et al. (2018). Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry Letters, 28(9), 1535-1539. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3990. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 235-245. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Advances, 12(40), 26053-26066. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2019). Bioorganic & Medicinal Chemistry Letters, 29(18), 2641-2645. [Link]

  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Identification of an aminothiazole series of RORβ modulators. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3424-3428. [Link]

  • Synthesis and Structure-activity Relationship of Aminoarylthiazole Derivatives as Potential Potentiators of the Chloride Transport Defect in Cystic Fibrosis. (2020). Medicinal Chemistry, 16(6), 856-865. [Link]

  • Structure-activity relationship studies of antiplasmodial aminomethylthiazoles. (2019). Bioorganic & Medicinal Chemistry, 27(13), 2821-2830. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2019). Medicinal Chemistry Research, 28(10), 1583-1593. [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (2022). International Journal of ChemTech Research, 15(1), 40-47. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2019). Odessa National University Chemical Journal, 24(3), 25-41. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2016). Journal of Medicinal Chemistry, 59(17), 7991-8008. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). Pharmaceuticals, 17(7), 896. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). Molecules, 27(1), 163. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1433. [Link]

  • Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors. (2011). Bioorganic & Medicinal Chemistry, 19(1), 341-349. [Link]

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. (2022). Journal of King Saud University - Science, 34(4), 101968. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1741. [Link]

  • Synthesis and biological activities of some novel aminomethyl derivatives of 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. (2013). European Journal of Medicinal Chemistry, 63, 854-861. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (1993). Journal of Heterocyclic Chemistry, 30(5), 1321-1327. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2023). Organic Letters, 25(30), 5589-5594. [Link]

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Safety & Regulatory Compliance

Safety

[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine proper disposal procedures

An In-Depth Guide to the Proper Disposal of amine For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Characterization: A Precautionary Approach Due to the absence of specific toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of amine

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Characterization: A Precautionary Approach

Due to the absence of specific toxicological and environmental hazard data for amine, a thorough risk assessment must be conducted by treating the compound as potentially hazardous. This approach is informed by the general characteristics of thiazole derivatives and aliphatic amines. Thiazoles can be flammable and toxic, while amines can be corrosive and harmful upon contact or inhalation.[1][2]

A prudent hazard assessment should assume the following potential risks:

  • Flammability: Thiazole itself is a flammable liquid.[1][3] Therefore, amine should be handled away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Toxicity: There is a potential for acute toxicity if the substance is swallowed, inhaled, or comes into contact with the skin.[1][4] It may also cause skin and eye irritation or burns.[4][5]

  • Environmental Hazards: Assume the compound is harmful to aquatic life and should not be allowed to enter drains or waterways.[1][4]

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards Flammable Liquid (Assumed)Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[1][3]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed), Skin Corrosion/Irritation (Assumed), Serious Eye Damage/Irritation (Assumed)Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
Environmental Hazards Hazardous to the Aquatic Environment (Assumed)Avoid release to the environment.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling amine for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on the assumed hazards.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Minor Spills:

  • Alert Personnel: Immediately notify others in the vicinity.[1]

  • Control Ignition Sources: If the substance is assumed to be flammable, extinguish all nearby flames and turn off any spark-producing equipment.[1][2]

  • Ventilate the Area: Ensure adequate ventilation.[1][4]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels.[1]

  • Clean-Up: Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Dispose of Clean-Up Materials: All materials used for cleanup, including gloves, must be disposed of as hazardous waste.[1]

For Major Spills:

  • Evacuate: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[1]

  • Isolate the Area: Close doors to the affected area and prevent entry.

  • Follow Institutional Procedures: Adhere to your organization's established emergency response protocols.

Step-by-Step Disposal Protocol

The disposal of amine must be handled as a hazardous waste stream. Do not dispose of this chemical down the drain or in the regular trash.[6]

Step 1: Waste Collection

  • Collect waste amine in a dedicated, compatible, and leak-proof container.[1][6] The original container is often a suitable choice.

  • Ensure the container is in good condition and compatible with the chemical.[7]

  • Do not mix this waste with other incompatible waste streams.[6] For instance, segregate it from acids and strong oxidizing agents.[3][7]

Step 2: Labeling

  • The waste container must be clearly and legibly labeled as "Hazardous Waste."[1][7]

  • The label must include the full chemical name: "amine." Do not use abbreviations or chemical formulas.[7]

  • Indicate the approximate concentration and volume of the waste.[1]

  • List any other components in the waste mixture with their percentages.[7]

  • Clearly mark the date when waste was first added to the container.[1]

  • Include prominent hazard warnings (e.g., "Flammable," "Toxic").[1][8]

Step 3: Storage

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of generation and under the control of the laboratory personnel.[7][10]

  • Keep the container securely closed at all times, except when adding waste.[6][7]

  • Store the container in secondary containment to prevent spills.[6]

  • Ensure the SAA is away from incompatible chemicals.[6]

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its disposal.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[7]

  • Provide a complete and accurate description of the waste, including its composition and any known or assumed hazards.[1]

  • Follow all institutional procedures for waste pickup and removal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of amine.

DisposalWorkflow Disposal Workflow for (Dimethyl-1,3-thiazol-5-yl)methylamine Start Waste Generation Assess_Hazards Hazard Assessment (Assume Flammable, Toxic, Environmental Hazard) Start->Assess_Hazards Select_PPE Select and Wear Appropriate PPE Assess_Hazards->Select_PPE Collect_Waste Collect in a Dedicated, Compatible, and Labeled Container Select_PPE->Collect_Waste Label_Container Label as 'Hazardous Waste' with Full Chemical Name and Hazards Collect_Waste->Label_Container Store_Waste Store in a Designated Satellite Accumulation Area (SAA) Label_Container->Store_Waste Spill_Check Spill or Release? Store_Waste->Spill_Check Spill_Procedure Follow Spill Management Protocol Spill_Check->Spill_Procedure Yes Container_Full Container Full or Max Accumulation Time? Spill_Check->Container_Full No Spill_Procedure->Store_Waste Container_Full->Store_Waste No Contact_EHS Contact EHS for Waste Pickup Container_Full->Contact_EHS Yes Disposal Proper Disposal by Licensed Facility Contact_EHS->Disposal

Caption: Disposal workflow for amine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is a fundamental responsibility of every researcher. In the absence of specific data for amine, a cautious and informed approach is paramount. By adhering to the procedures outlined in this guide, you can ensure the safety of yourself and your colleagues, protect the environment, and maintain compliance with all applicable regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters. [Link]

  • Review on Amine-Rich Carbon Capture Wastewater Treatment Processes. SSRN. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine
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